WAY-600

Catalog No.
S548984
CAS No.
1062159-35-6
M.F
C28H30N8O
M. Wt
494.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WAY-600

CAS Number

1062159-35-6

Product Name

WAY-600

IUPAC Name

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Molecular Formula

C28H30N8O

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2

InChI Key

FPEIJQLXFHKLJV-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7

solubility

Soluble in DMSO, not in water

Synonyms

WAY600; WAY 600; WAY600.

Canonical SMILES

C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7

The exact mass of the compound 4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is 494.25426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WAY-600 is a small molecule compound that acts as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, and survival. It has garnered attention for its potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated mTOR signaling. WAY-600 selectively inhibits various kinases, including mTOR, vascular endothelial growth factor receptor (VEGFR), and Src family kinases, making it a versatile tool in pharmacological research .

  • Indole is a common scaffold in many bioactive molecules, including kinase inhibitors and anti-cancer agents.
  • Pyrazole and pyrimidine rings are also found in many drugs, often targeting enzymes or receptors.
  • The combination of these functionalities with the amine-containing rings could lead to interesting biological activities, but further research would be needed to confirm this.
  • Secondary amines can react with nitrosating agents to form potentially carcinogenic N-nitrosoamines.
  • The aromatic rings might raise concerns about potential genotoxicity, although further studies would be needed to confirm this.

Information on the specific scientific research applications of 4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is currently limited. There is no indication in scientific literature that this compound has been extensively studied for therapeutic purposes [PubChem, National Institutes of Health (US), ""].

  • Pyrazolopyrimidine core: This core structure is present in various kinase inhibitors, which are drugs that target enzymes called kinases [ScienceDirect, ""]. Kinases play a crucial role in cell signaling pathways, and their inhibition can be a strategy for cancer treatment.
  • Indole group: The indole group is found in many biologically active molecules, including some anti-cancer agents [National Cancer Institute, ""].
  • Morpholine group: This group can improve the solubility and bioavailability of a drug molecule [Drug Target Review, ""].
Primarily related to its function as a kinase inhibitor. The compound's inhibitory action is characterized by its interaction with ATP-binding sites of target kinases, leading to the disruption of phosphorylation processes essential for cellular signaling. The specific reaction mechanisms involve competitive inhibition where WAY-600 competes with ATP for binding to the kinase active site. This interaction can be quantitatively analyzed through enzyme kinetics studies, often revealing a decrease in the reaction rates of downstream signaling pathways associated with mTOR and VEGFR .

In preclinical studies, WAY-600 has demonstrated significant biological activity against various cancer cell lines. Its ability to inhibit mTOR signaling leads to reduced cell proliferation and increased apoptosis in tumor cells. Additionally, WAY-600 has shown efficacy in inhibiting angiogenesis by targeting VEGFR, thus limiting the blood supply to tumors. These properties make it a candidate for further development in oncology and potentially other diseases where mTOR plays a pivotal role .

The synthesis of WAY-600 typically involves multi-step organic reactions that can include:

  • Formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions.
  • Cyclization processes that create the bicyclic structure characteristic of WAY-600.
  • Purification techniques like recrystallization or chromatography to isolate the final product with high purity.

Research on its synthesis has focused on optimizing reaction conditions to improve yield and reduce by-products, utilizing design of experiments (DoE) methodologies to systematically evaluate the effects of various parameters such as temperature, solvent choice, and reactant concentrations

WAY-600's primary applications are in cancer research and treatment due to its role as an mTOR inhibitor. Its potential uses include:

  • Cancer therapeutics: Targeting tumors that exhibit aberrant mTOR signaling.
  • Research tool: Investigating the mTOR pathway's role in various biological processes.
  • Combination therapies: Enhancing the efficacy of existing cancer treatments by co-administering WAY-600 with other agents that target different pathways .

Studies investigating the interactions of WAY-600 with its target proteins have shown that it binds selectively to the ATP-binding sites of mTOR and other kinases. These interaction studies often involve:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Cell-based assays to assess functional outcomes such as inhibition of cell growth or induction of apoptosis.
    Such studies are crucial for understanding how WAY-600 can be effectively utilized in therapeutic contexts and for identifying potential off-target effects .

Several compounds share structural or functional similarities with WAY-600, primarily within the class of kinase inhibitors. Notable examples include:

Compound NameTarget KinaseUnique Features
RapamycinmTORNatural product; strong immunosuppressive properties
EverolimusmTORDerivative of rapamycin; used in organ transplantation
SorafenibVEGFR/SrcMulti-targeted; used in renal cell carcinoma treatment
LapatinibEGFR/HER2Dual kinase inhibitor; primarily used in breast cancer

WAY-600 is unique due to its selective inhibition profile across multiple kinases while maintaining a focus on the mTOR pathway, which is critical for many cellular processes involved in cancer progression . This selectivity may provide advantages in minimizing side effects compared to broader-spectrum inhibitors like Sorafenib or Lapatinib.

Synthetic Routes and Methodologies

WAY-600, with the chemical name 4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine, belongs to the class of pyrazolopyrimidine-based mechanistic target of rapamycin inhibitors [1] [2]. The compound's synthesis follows established methodologies for constructing pyrazolo[3,4-d]pyrimidine scaffolds, which have been extensively explored in medicinal chemistry projects [3] [4].

The synthetic approach to WAY-600 typically employs a convergent strategy involving the preparation of key intermediate building blocks followed by their sequential coupling and elaboration [3]. The pyrazolopyrimidine core formation can be achieved through multiple pathways, with the most efficient involving the use of barbituric acid as a starting material [3]. The synthetic route begins with barbituric acid, which undergoes chlorination and aldehyde installation using Vilsmeier-Haack conditions to generate the dichloropyrimidine intermediate [3] [4].

The critical step involves treating the dichloropyrimidine intermediate with hydrazine to form the key 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold [3]. For modular synthesis approaches, the N1 position of the pyrazolopyrimidine is often protected with a tetrahydropyranyl group to enable selective functionalization [3]. Subsequent substitution reactions at the C-4 and C-6 positions introduce the morpholine and indole moieties, respectively, through nucleophilic aromatic substitution reactions [3] [4].

The final synthetic steps involve the coupling of the piperidine-pyridine side chain through alkylation reactions [3]. The overall synthetic strategy demonstrates the versatility of pyrazolopyrimidine chemistry in constructing complex heterocyclic frameworks with multiple points of diversification [4] [5].

Analytical Characterization Techniques

Comprehensive analytical characterization of WAY-600 employs multiple complementary techniques to confirm structural identity and assess purity. High Performance Liquid Chromatography serves as the primary analytical method for purity determination and impurity profiling [6] [7] [8]. The compound exhibits characteristic ultraviolet absorption at 346 nanometers, which is utilized for detection and quantification purposes [9] [8].

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through comprehensive analysis of the complex multicyclic framework [10] [11]. Proton Nuclear Magnetic Resonance spectroscopy reveals the characteristic resonance patterns for the morpholine, piperidine, pyridine, and indole moieties, with chemical shifts consistent with the proposed molecular structure [10] [5]. The compound shows rich signals for methylene and methyl protons at 1.50-5.00 parts per million and aromatic signals at 7.0-8.5 parts per million [5].

Mass spectrometry techniques, including high-resolution mass spectrometry, provide accurate molecular weight determination and elemental composition confirmation [5] [8]. The exact mass of WAY-600 is determined to be 494.2543 daltons, consistent with the molecular formula C₂₈H₃₀N₈O [6] [12] [8]. Additional spectroscopic techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy support structural assignments and provide complementary analytical data [9] [13].

Quality Control Parameters

Quality control for WAY-600 follows stringent pharmaceutical analytical standards to ensure batch-to-batch consistency and product quality [14] [15]. The primary quality control parameter is purity determination by High Performance Liquid Chromatography, with acceptance criteria requiring not less than 98.0 percent peak area purity [6] [16] [7] [8]. The analytical method employs ultraviolet detection at 280 nanometers with appropriate chromatographic conditions to achieve baseline separation of the main component from potential impurities [17] [18].

Identity confirmation is performed using proton Nuclear Magnetic Resonance spectroscopy and mass spectrometry, comparing results against authenticated reference standards [9] [19]. Water content determination by Karl Fischer titration ensures the compound meets specified moisture limits, typically not more than 0.5 percent by weight [14]. Residual solvent analysis by gas chromatography confirms compliance with International Council for Harmonisation Q3C guidelines for organic volatile impurities [20].

Heavy metals testing using inductively coupled plasma mass spectrometry or atomic absorption spectroscopy ensures compliance with pharmacopeial limits for metallic impurities [14]. Microbiological quality testing according to United States Pharmacopeia chapters 61 and 62 confirms absence of objectionable microorganisms [14]. Particle size distribution analysis and crystalline form characterization through X-ray powder diffraction provide additional quality assurance parameters [21].

Solubility Properties and Solvent Compatibility

WAY-600 exhibits characteristic solubility properties consistent with its lipophilic molecular structure [25]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 12.38 milligrams per milliliter at 25 degrees Celsius, equivalent to approximately 25 millimolar concentration [6] [16] [8]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparing stock solutions for biological assays [8].

In ethanol, WAY-600 shows moderate solubility of approximately 2 milligrams per milliliter at 25 degrees Celsius, providing an alternative organic solvent option [16]. The compound is essentially insoluble in water, reflecting its hydrophobic character typical of lipophilic drug molecules [16] [25]. This poor aqueous solubility is consistent with its classification as a Biopharmaceutics Classification System class II compound [25].

Methanol provides limited solubility that may be enhanced through pH adjustment or the use of co-solvents [16]. Acetonitrile demonstrates moderate solubility properties, making it suitable for use in High Performance Liquid Chromatography mobile phases [16] [17]. Dichloromethane shows good solubility characteristics, facilitating its use in extraction procedures and organic synthesis applications [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

494.25425761 g/mol

Monoisotopic Mass

494.25425761 g/mol

Heavy Atom Count

37

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

WAY 600

Dates

Last modified: 08-15-2023
1: Yu K, Toral-Barza L, Shi C, Zhang WG, Lucas J, Shor B, Kim J, Verheijen J, Curran K, Malwitz DJ, Cole DC, Ellingboe J, Ayral-Kaloustian S, Mansour TS, Gibbons JJ, Abraham RT, Nowak P, Zask A. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin. Cancer Res. 2009 Aug 1;69(15):6232-40. doi: 10.1158/0008-5472.CAN-09-0299. Epub 2009 Jul 7. PubMed PMID: 19584280.

Explore Compound Types